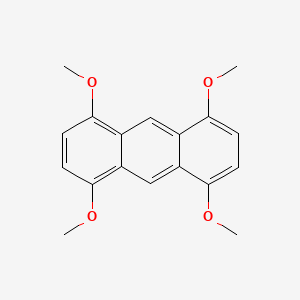

1,4,5,8-Tetramethoxyanthracene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4,5,8-tetramethoxyanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-19-15-5-6-16(20-2)12-10-14-13(9-11(12)15)17(21-3)7-8-18(14)22-4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPMEFNJPSZCAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C3C(=CC=C(C3=CC2=C(C=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452766 | |

| Record name | Anthracene, 1,4,5,8-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93878-10-5 | |

| Record name | Anthracene, 1,4,5,8-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 1,4,5,8 Tetramethoxyanthracene

Established Reaction Pathways for 1,4,5,8-Tetramethoxyanthracene Synthesis

The most practical and widely reported synthesis of this compound is a multi-step process that begins with an inexpensive and commercially available starting material. thieme-connect.comthieme-connect.com This pathway is noted for its scalability and efficiency, making it suitable for producing gram quantities of the target compound. thieme-connect.comresearchgate.net

Multi-Step Synthesis from 1,8-Dihydroxyanthraquinone Derivativesthieme-connect.combenchchem.comrsc.org

The initial step involves the methylation of the hydroxyl groups on 1,8-dihydroxyanthraquinone to yield 1,8-dimethoxy-9,10-anthraquinone. thieme-connect.com This is typically achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. thieme-connect.comresearchgate.net The subsequent step is the reduction of the anthraquinone (B42736) to the corresponding 1,8-dimethoxyanthracene (B13136573) intermediate. researchgate.nettandfonline.com While various reducing agents have been explored, some literature reports conflicting results regarding the use of zinc dust in refluxing acetic acid. thieme-connect.comresearchgate.net An alternative reduction can be performed using zinc powder in an aqueous sodium hydroxide (B78521) solution. thieme-connect.comresearchgate.net

A summary of the reaction steps is provided below:

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1. Methylation | 1,8-Dihydroxyanthraquinone | Dimethyl sulfate, K₂CO₃, Acetone | 1,8-Dimethoxy-9,10-anthraquinone | ~90% thieme-connect.com |

| 2. Reduction | 1,8-Dimethoxy-9,10-anthraquinone | Zinc powder, 10% aq. NaOH | 1,8-Dimethoxyanthracene | High Yield thieme-connect.comresearchgate.net |

| 3. Bromination | 1,8-Dimethoxyanthracene | N-Bromosuccinimide (NBS), CH₂Cl₂ | 4,5-Dibromo-1,8-dimethoxyanthracene | Excellent Yield thieme-connect.com |

| 4. Methoxylation | 4,5-Dibromo-1,8-dimethoxyanthracene | Sodium methoxide (B1231860), CuBr, Toluene (B28343)/MeOH | This compound | >70% thieme-connect.com |

The core of this synthetic strategy involves the selective bromination of the 1,8-dimethoxyanthracene intermediate. The pre-existing electron-donating methoxy (B1213986) groups at the 1- and 8-positions activate the 4- and 5-positions of the anthracene (B1667546) core, directing the electrophilic substitution to these specific sites. thieme-connect.com

This selective dibromination is effectively carried out using a mild brominating agent like N-bromosuccinimide (NBS). thieme-connect.com The reaction is typically performed with two equivalents of NBS in a solvent such as dichloromethane (B109758) at low temperatures (around 0 °C) to afford the desired 4,5-dibromo-1,8-dimethoxyanthracene in excellent yield. thieme-connect.com The use of a 2:1 molar ratio of the brominating agent to the anthracene derivative is crucial for achieving selective dibromination.

The final step in this pathway is the replacement of the two bromo substituents with methoxy groups. thieme-connect.comresearchgate.net This transformation is accomplished through a copper(I)-catalyzed nucleophilic substitution, a process often referred to as an Ullmann-type coupling reaction.

The reaction involves heating the 4,5-dibromo-1,8-dimethoxyanthracene intermediate with sodium methoxide in the presence of a copper(I) catalyst, such as copper(I) bromide (CuBr) or copper(I) oxide (Cu₂O). thieme-connect.comnih.gov A mixture of solvents like toluene and methanol (B129727) or dimethylformamide (DMF) is commonly used. thieme-connect.com The reaction mixture is heated for several hours to drive the substitution to completion, achieving yields that can exceed 70%.

The synthesis starting from 1,8-dihydroxyanthraquinone is particularly well-suited for gram-scale preparations due to its efficiency and the avoidance of complex purification methods. thieme-connect.com Instead of relying on column chromatography, the intermediates and the final product can often be purified by simpler techniques. tandfonline.com

Alternative Synthetic Routes and Their Challengestandfonline.com

While the pathway from 1,8-dihydroxyanthraquinone is dominant, other synthetic strategies have been explored. An early synthesis involved a cycloaddition reaction between 1,4-dimethoxybenzocyclobutanol and benzoquinone, but this route is long, requiring nine steps, and suffers from low yields and the need for multiple chromatographic separations, making it impractical for large-scale synthesis. thieme-connect.com Another approach that may be suitable for smaller quantities begins with 1-bromo-2,5-dimethoxybenzene (B144562), but it necessitates purification by column chromatography. tandfonline.com

Synthetic routes involving anthrone (B1665570) intermediates are less common for producing this compound. One documented approach involves the oxidation of a 1,4,5,8-tetramethylanthrone to its corresponding anthraquinone, which is then followed by methoxylation.

| Synthetic Route | Key Features | Challenges | Overall Yield |

| From 1,8-Dihydroxyanthraquinone | Scalable, high-yielding, avoids chromatography. thieme-connect.comtandfonline.com | Some conflicting reports on reduction step. thieme-connect.com | 60-68% tandfonline.com |

| Via Anthrone Intermediates | Conceptually divergent approach. | Poor regioselectivity, requires protecting groups, multi-step purifications. | <40% |

Synthesis from 1-Bromo-2,5-dimethoxybenzene Precursors

The synthesis of this compound can be accomplished using 1-bromo-2,5-dimethoxybenzene as a starting material. tandfonline.comtandfonline.comresearchgate.net This route is acknowledged as an alternative to multi-step syntheses that begin with dihydroxy-9,10-anthraquinones. tandfonline.comresearchgate.net While detailed experimental procedures for this specific pathway are not extensively reported in comparative studies, it is noted as a viable option. tandfonline.comtandfonline.com The convenience of this method may be particularly relevant for preparations on a smaller scale. tandfonline.comresearchgate.net

Side Reactions and Product Purity in this compound Synthesis

The purity of the final this compound product is contingent on controlling side reactions throughout the synthetic sequence. A significant challenge in related synthetic routes is the potential for incomplete reactions or the formation of byproducts that complicate purification. One of the primary concerns during the synthesis is the cleavage of the methoxy groups (demethylation), which can occur under certain conditions.

Temperature-Dependent Demethylation Processes

The stability of the methoxy groups in this compound and its precursors is sensitive to temperature. Elevated temperatures during the synthesis or purification can lead to demethylation, which compromises the yield and purity of the desired product. In the final step of an alternative synthesis involving a copper(I)-catalyzed methoxylation to replace bromine atoms, the reaction temperature is carefully controlled. researchgate.net

Efficiency and Workload Optimization in this compound Preparation

Significant effort has been directed toward optimizing the synthesis of this compound to maximize efficiency and reduce the workload, particularly for producing gram-scale quantities. tandfonline.comresearchgate.net A highly efficient, multi-step process starting from the inexpensive and commercially available 1,8-dihydroxy-9,10-anthraquinone has been identified and refined. tandfonline.comresearchgate.net

This optimized route involves four key transformations:

Methylation of the hydroxyl groups of the starting anthraquinone.

Reduction of the anthraquinone to an anthracene core.

Two-fold bromination at the 4 and 5 positions.

Replacement of the bromo substituents with methoxy groups. tandfonline.com

The choice of synthetic route can be guided by the desired scale of production.

| Feature | Synthesis from 1-Bromo-2,5-dimethoxybenzene | Synthesis from 1,8-Dihydroxy-9,10-anthraquinone |

| Starting Material | 1-Bromo-2,5-dimethoxybenzene | 1,8-Dihydroxy-9,10-anthraquinone |

| Scale | Considered more convenient for small amounts. tandfonline.comresearchgate.net | Optimized for larger, gram-scale synthesis. researchgate.net |

| Workload | Details on workload are not extensively specified. | Minimized by avoiding column chromatography. tandfonline.comresearchgate.net |

| Overall Yield | Not specified in comparative studies. | Reported as 68%. tandfonline.com |

| Purification | Not specified in comparative studies. | Relies on washing and trituration. tandfonline.com |

Chemical Reactivity and Transformation Mechanisms of 1,4,5,8 Tetramethoxyanthracene

Fundamental Reactivity of the Electron-Rich Anthracene (B1667546) Core

The four methoxy (B1213986) substituents in 1,4,5,8-tetramethoxyanthracene significantly increase the electron density of the aromatic system, making it a potent nucleophile. This enhanced electron-rich character activates the anthracene core, particularly influencing its behavior in cycloaddition and oxidation reactions. The electron-donating nature of the methoxy groups enhances the diene character of the central anthracene ring, making the compound an excellent substrate for [4+2] cycloaddition (Diels-Alder) reactions. tandfonline.comresearchgate.net For instance, it readily reacts with dienophiles like benzyne (B1209423) analogues and benzoquinone to form triptycene-type structures. tandfonline.comrsc.org

The activation by methoxy groups also makes the molecule highly susceptible to oxidation, a characteristic that is exploited in the synthesis of various quinone derivatives. bris.ac.uk This inherent reactivity allows this compound to serve as a versatile precursor for a range of functionalized aromatic compounds, including macrocycles and materials for organic electronics. rsc.org

Oxidation Reactions and Quinone Formation from this compound

Oxidation is a primary mode of reactivity for this compound, leading to the formation of valuable quinone structures. The methoxy groups are efficiently converted into ketone functionalities under the influence of common oxidizing agents. tandfonline.com

A significant transformation of this compound is its oxidation to 1,4,5,8-anthracenetetrone. tandfonline.com This conversion is a key step in accessing this electron-deficient building block, which is valuable for synthesizing π-conjugated polymers and molecules for electronic applications. tandfonline.comtandfonline.com While other multi-step routes to the tetrane exist, the direct oxidation of this compound presents a more streamlined approach. tandfonline.com

Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a particularly effective reagent for the oxidative demethylation and subsequent quinone formation from this compound. tandfonline.comtandfonline.comtandfonline.com Although early reports cited moderate yields of 45%, optimized procedures have been developed to improve efficiency. tandfonline.comtandfonline.com A reliable method involves using silica-supported CAN in a non-aqueous medium like dichloromethane (B109758) (CH₂Cl₂). tandfonline.comimperial.ac.ukresearchgate.net This heterogeneous system facilitates a clean reaction at room temperature with a simple work-up, as the silica (B1680970) support and byproducts can be removed by filtration. tandfonline.comimperial.ac.uk The reaction proceeds rapidly, typically within an hour, to yield 1,4,5,8-anthracenetetrone. tandfonline.comtandfonline.comimperial.ac.uk

Table 1: Optimized Conditions for CAN-Mediated Oxidation

| Parameter | Value | Source(s) |

|---|---|---|

| Oxidizing Agent | Ceric Ammonium Nitrate (CAN), silica-supported | tandfonline.com, tandfonline.com, imperial.ac.uk |

| Substrate | This compound | tandfonline.com, tandfonline.com, imperial.ac.uk |

| Solvent | Dichloromethane (CH₂Cl₂) | tandfonline.com, tandfonline.com, imperial.ac.uk |

| Temperature | Room Temperature | tandfonline.com, tandfonline.com, imperial.ac.uk |

| Reaction Time | 1 hour | tandfonline.com, tandfonline.com, imperial.ac.uk |

| Yield | 85% | tandfonline.com |

Besides CAN, other oxidizing agents can be employed to transform this compound and its derivatives. Reagents such as sodium dichromate, potassium permanganate, and chromium trioxide are also capable of oxidizing the electron-rich system. smolecule.com The choice of oxidant can be critical, especially in more complex substrates. For example, in the synthesis of triptycene (B166850) trisquinone from a Diels-Alder adduct of this compound, direct oxidation with CAN was found to be less effective than a two-step sequence involving reduction followed by oxidation with sodium dichromate. tandfonline.com This highlights that reaction pathways can be tailored to avoid side reactions and achieve specific oxidized products. tandfonline.com

Conversion to 1,4,5,8-Anthracenetetrone

Reduction Chemistry of this compound

The reduction of this compound can lead to various hydroxy or methoxy derivatives. smolecule.com Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for such transformations. smolecule.com The stability of the anthracene core to certain reducing conditions is evident from its synthesis, which often involves the reduction of a 1,4,5,8-tetramethoxyanthraquinone precursor. tandfonline.comtandfonline.comresearchgate.net For instance, the reduction of the anthraquinone (B42736) can be achieved using reagents like zinc dust or sodium borohydride, demonstrating that the aromatic system and its methoxy substituents can be preserved while the quinone carbonyls are reduced. tandfonline.comresearchgate.net

Substitution Reactions Involving Methoxy Groups

The methoxy groups on the this compound scaffold can potentially be substituted by other functional groups through nucleophilic substitution reactions. However, the synthesis of the parent compound itself relies on the reverse process: a copper(I)-catalyzed nucleophilic substitution where bromo substituents are displaced by methoxy groups to form the final product. researchgate.netthieme-connect.com This synthetic route underscores the viability of substitution chemistry at these positions on the anthracene core. While the direct substitution of the methoxy groups is chemically feasible, specific, well-documented examples of this transformation on this compound are not extensively detailed in the literature.

Cycloaddition Reactions: Diels-Alder Chemistry of this compound

The Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition that forms a six-membered ring. Anthracene and its derivatives are well-known dienes for this transformation. However, the unique substitution pattern of this compound imparts distinct reactivity and allows for strategic control over cycloaddition pathways, enabling the synthesis of complex molecular architectures.

Role as a Diene in [4+2]-Cycloadditions

In its fundamental role, this compound serves as the 4π-electron component, or diene, in [4+2]-cycloaddition reactions. The parent anthracene molecule typically undergoes Diels-Alder reactions at its central 9,10-positions. researchgate.netwikipedia.org This preference is governed by both thermodynamic and kinetic factors. Thermodynamically, the 9,10-adduct is favored because it preserves two isolated, fully aromatic benzene (B151609) rings, which is energetically more stable than the naphthalene (B1677914) moiety that would result from addition to a terminal ring. researchgate.net Kinetically, the highest occupied molecular orbital (HOMO) of anthracene has the largest coefficients at the 9,10-positions, favoring interaction with the lowest unoccupied molecular orbital (LUMO) of a dienophile at these sites. researchgate.net

However, the presence of four electron-donating methoxy groups on the terminal rings of this compound significantly alters this inherent reactivity profile, enabling it to participate in cycloadditions at its terminal rings under specific conditions. researchgate.net

Regioselectivity Control in Diels-Alder Reactions

Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In the context of substituted anthracenes, this primarily concerns whether the cycloaddition occurs at the central (9,10-) ring or a terminal (1,4-) ring.

The four methoxy (-OCH₃) groups in this compound are strong electron-donating groups (EDGs). pearson.comlibretexts.org In a standard Diels-Alder reaction, which proceeds fastest with an electron-rich diene and an electron-poor dienophile, these substituents enhance the reactivity of the anthracene core. libretexts.orgorganicchemistrydata.org

Crucially, the EDGs increase the electron density of the π-system, but this effect is most pronounced on the rings to which they are attached—the terminal rings. researchgate.net This electronic activation of the 1,4,5, and 8 positions raises the energy of the HOMO and alters the relative magnitudes of the frontier molecular orbital coefficients. researchgate.netwikipedia.org While unsubstituted anthracene has the largest HOMO coefficients at the 9,10-positions, the strong electron-donating effect of the four methoxy groups increases the coefficients at the 1,4-positions, making attack at the terminal ring a competing pathway. researchgate.net

Overcoming the innate preference for 9,10-cycloaddition in anthracenes is a significant synthetic challenge. researchgate.net The primary strategy for achieving 1,4-selective cycloadditions involves the electronic activation of the terminal rings by installing electron-donating groups, as exemplified by this compound. researchgate.netdntb.gov.ua

Research has demonstrated that by installing one or two electron-donating groups at the 1- or 1,5-positions, the regioselectivity can be shifted towards the terminal ring. researchgate.net While 1,5-disubstituted anthracenes can yield mixtures of 1,4- and 9,10-adducts or exclusively 1,4-adducts depending on the dienophile, the tetrasubstituted nature of this compound provides even stronger activation of the terminal rings. researchgate.net This allows for highly selective [4+2]-cycloadditions on the terminal rings with appropriate dienophiles, effectively reversing the natural regioselectivity of the parent anthracene. researchgate.net

Regioselectivity in Diels-Alder Reactions of Substituted Anthracenes

Illustrates the effect of electron-donating methoxy substituents on the site of cycloaddition.

| Anthracene Derivative | Dienophile | Observed Selectivity | Reference |

|---|---|---|---|

| Anthracene (Unsubstituted) | N-phenylmaleimide | Exclusively 9,10-adduct | researchgate.net |

| 1,5-Dimethoxyanthracene | N-phenylmaleimide | Exclusively 9,10-adduct | researchgate.net |

| 1,5-Dimethoxyanthracene | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Exclusively 1,4-adduct | researchgate.net |

| This compound | Benzyne analogues | Terminal ring cycloaddition to form triptycenes | researchgate.net |

Formation of Polycyclic Systems and Complex Architectures (e.g., Triptycenes, Pentacenes)

The controlled Diels-Alder reactivity of this compound makes it a valuable building block for constructing larger, rigid, three-dimensional structures and polycyclic aromatic systems.

Triptycenes: Triptycene is a propeller-shaped hydrocarbon with a barrelene core, and its derivatives are of great interest in materials science and supramolecular chemistry. encyclopedia.pub The reaction of an anthracene with benzyne, a highly reactive dienophile, is a classic method for triptycene synthesis. encyclopedia.pubmdpi.com this compound is frequently used as a key intermediate in the synthesis of functionalized triptycenes. researchgate.netfigshare.com It undergoes a Diels-Alder reaction with benzyne or its derivatives, where the terminal, electron-rich ring of the anthracene acts as the diene to form the characteristic triptycene skeleton. researchgate.net

Pentacenes: Pentacene (B32325) is a polycyclic aromatic hydrocarbon that is a benchmark organic semiconductor. mdpi.com While this compound itself can be a precursor, its oxidized form, 1,4,5,8-anthracenetetrone, can also participate in cycloadditions. In this reversed role, the anthracenetetrone acts as a dienophile in double Diels-Alder reactions. tandfonline.comtandfonline.com This approach allows for the construction of substituted 5,7,12,14-pentacenetetrones, which are precursors to functionalized pentacenes. tandfonline.com

Synthesis of Complex Architectures from this compound

Examples of Diels-Alder reactions leading to polycyclic systems.

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product Class | Significance | Reference |

|---|---|---|---|---|

| This compound | Benzyne | Triptycene | Forms rigid, 3D molecular scaffolds | researchgate.netmdpi.com |

| Various Dienes | 1,4,5,8-Anthracenetetrone (from oxidation of this compound) | Pentacene Precursors | Builds larger π-conjugated systems for organic electronics | tandfonline.comtandfonline.com |

Electronic Structure and Photophysical Phenomena of 1,4,5,8 Tetramethoxyanthracene

Electronic Transitions and Absorption Characteristics

The electronic transitions and resulting absorption spectra of 1,4,5,8-tetramethoxyanthracene are a direct consequence of its molecular structure. The interaction of light with the molecule induces the promotion of electrons from lower to higher energy orbitals, a phenomenon governed by quantum mechanical selection rules. libretexts.org

Influence of Methoxy (B1213986) Groups on Electronic Spectra

The four methoxy groups (–OCH₃) on the anthracene (B1667546) core act as electron-donating groups. This electron-donating nature increases the electron density of the π-system, which in turn affects the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Specifically, the methoxy groups raise the HOMO energy level, which leads to a smaller HOMO-LUMO gap. This reduction in the energy gap results in a red-shift of the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths compared to unsubstituted anthracene. researchgate.netlboro.ac.uk

Studies have shown that the symmetrical substitution at the 1,4,5,8 positions can significantly increase the oscillator strength of the electronic transitions. researchgate.netacs.org This increased oscillator strength translates to a higher probability of light absorption at specific wavelengths. The absorption spectra of this compound and its derivatives typically exhibit intense bands in the near-UV region. acs.org

Comparative Analysis with Anthracene and Derivatives

Compared to unsubstituted anthracene, which displays characteristic vibronic structures in its absorption spectrum, the introduction of substituents like methoxy groups can lead to a broadening of these spectral features. vt.edu For instance, while anthracene's absorption is in the UV region, the red-shift induced by the four methoxy groups pushes the absorption of this compound towards the visible spectrum. researchgate.netresearchgate.net

The effect of substitution on the electronic properties is highly dependent on the nature and position of the substituent. Electron-withdrawing groups, in contrast to the electron-donating methoxy groups, would typically lower the LUMO energy level and cause a different spectral shift. For example, a comparative study of various anthracene derivatives showed that while electron-donating groups like methoxy groups lead to a red-shift, the introduction of electron-withdrawing groups can also result in a red-shift, but through a different mechanism of orbital energy modulation. acs.org

Furthermore, when compared to other tetra-substituted anthracenes, such as 1,4,5,8-tetraalkylanthracenes, the electronic effects of the methoxy groups are distinct. While bulky alkyl groups can influence crystal packing and, consequently, solid-state fluorescence, the primary influence of methoxy groups is electronic. nih.gov

Photoluminescence and Emission Properties

The photoluminescence of this compound is a key characteristic that underpins its use in light-emitting applications. This process involves the emission of a photon after the molecule has been excited to a higher electronic state by absorbing light. libretexts.org

Fluorescence Dynamics and Quantum Yield Enhancements

This compound is known for its high fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process. A high quantum yield indicates that a large fraction of the excited molecules return to the ground state by emitting a photon, rather than through non-radiative pathways.

The rigid structure of the anthracene core, further influenced by the methoxy substituents, contributes to this high quantum yield. researchgate.netrsc.org Rigidity reduces the extent of non-radiative decay processes, such as vibrational relaxation, thereby enhancing fluorescence. rsc.org For instance, incorporating this compound into a more rigid macrocyclic structure, like a hybrid acs.orgarene, has been shown to further increase the fluorescence quantum yield. researchgate.netrsc.org This is attributed to the restriction of non-radiative decay pathways within the more constrained environment of the macrocycle.

Table 1: Photophysical Properties of Anthracene Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Anthracene | ~355, 375 | ~380, 401, 425 | 0.27 |

| This compound | ~420 | ~450-500 | High |

| 1,4,5,8-Tetraisopropylanthracene | - | 432, 450 | 0.80 |

Note: The data presented is compiled from various sources and may vary depending on the solvent and experimental conditions. nih.gov

Intramolecular Charge Transfer (ICT) in Tetramethoxy Anthracene-Based Fluorophores

In molecules that contain both electron-donating and electron-accepting moieties, a phenomenon known as intramolecular charge transfer (ICT) can occur upon photoexcitation. rsc.org This involves the transfer of an electron from the donor to the acceptor part of the molecule. scispace.com In the case of certain this compound derivatives, the methoxy groups act as electron donors, and if an electron-accepting group is also present, ICT can be observed. nih.gov

This ICT process can lead to the formation of a "twisted intramolecular charge transfer" (TICT) state, where the donor and acceptor parts of the molecule twist relative to each other. rsc.orgscispace.com The emission from this TICT state is often red-shifted compared to the normal fluorescence and is highly sensitive to the polarity of the solvent. rsc.org This property makes such fluorophores useful as environmental sensors. scispace.com For example, bi-chromophoric compounds based on anthracene carboxamides have demonstrated weak emission in the absence of guest ions due to a TICT quenching process, but show a large enhancement of fluorescence upon complexation with metal ions. nih.gov

Excited State Structural Dynamics Probed by Ultrafast Spectroscopy

Ultrafast spectroscopy techniques, which operate on femtosecond to picosecond timescales, are powerful tools for studying the rapid structural changes that occur in molecules after they absorb light. aps.org These techniques can provide insights into the dynamics of excited states, including processes like ICT and vibrational relaxation. osti.gov

For anthracene derivatives, ultrafast spectroscopy can reveal how the geometry of the molecule changes in the excited state. vt.edu For example, in some substituted anthracenes, the planarity of the anthracene ring can be distorted upon excitation. researchgate.net In the context of ICT, ultrafast spectroscopy can directly observe the timescale of the charge separation and the subsequent structural rearrangements leading to the formation of a TICT state. acs.org The study of these ultrafast processes is crucial for understanding the fundamental photophysics of these molecules and for designing new materials with tailored optical properties. aps.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic and photophysical characteristics of organic molecules are fundamentally governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com These orbitals define the boundary between occupied and unoccupied electron states and are critical in determining a molecule's optical and electronic properties, such as its ability to absorb light and transport electrical charge. ossila.com In this compound, the nature and energy levels of these orbitals are significantly influenced by the substituent methoxy groups on the anthracene core.

Impact of Electron-Donating Methoxy Groups on Orbital Energies

The substitution of the anthracene core with functional groups has a profound influence on the energy levels of the molecule's frontier orbitals. rsc.org In the case of this compound, the four methoxy (–OCH3) groups are electron-donating in nature. Theoretical and computational studies have consistently shown that electron-donating groups tend to increase the energy of the frontier orbitals. rsc.orgscispace.com

Specifically, the methoxy groups on the this compound molecule raise the energy level of the HOMO. This effect can be attributed to the electron-releasing nature of the oxygen atoms in the methoxy substituents, which destabilizes the HOMO and pushes it to a higher energy level. scispace.com The estimated HOMO energy for this compound is approximately -5.2 eV.

This is in stark contrast to anthracene derivatives with electron-withdrawing groups. For instance, 1,4,5,8-anthracenetetrone, which has four electron-withdrawing ketone groups, exhibits a lowered LUMO energy level. The introduction of electron-withdrawing substituents generally reduces the energy of the frontier orbitals. rsc.orgscispace.com

The table below illustrates the effect of substituent type on the frontier orbital energies of anthracene derivatives.

| Compound | Substituent Type | Effect on Orbital Energies | Estimated HOMO/LUMO (eV) |

| This compound | Methoxy (electron-donating) | Raises HOMO level | HOMO: -5.2 |

| 1,4,5,8-Anthracenetetrone | Ketone (electron-withdrawing) | Lowers LUMO level | LUMO: ~-4.2 |

Table 1: Comparison of the effects of electron-donating and electron-withdrawing groups on the frontier orbital energies of anthracene derivatives.

Relationship to Charge Transport Mechanisms

The energy levels of the frontier molecular orbitals are directly related to the charge transport capabilities of an organic material. marquette.edu The efficiency of charge transport in conjugated organic materials is a critical factor in their performance in electronic devices and is governed by both intramolecular transport along the molecular backbone and intermolecular transport between adjacent molecules. marquette.edu

For this compound, the elevation of the HOMO energy level by the electron-donating methoxy groups is particularly significant for its charge transport properties. A higher HOMO energy facilitates the removal of an electron from this orbital, a process which creates a positive charge carrier known as a "hole." Consequently, materials with high-lying HOMO levels are generally favored for hole transport.

Supramolecular Chemistry and Directed Assembly Utilizing 1,4,5,8 Tetramethoxyanthracene

Role as a Building Block for Macrocyclic Structures.rsc.orgtandfonline.comresearchgate.net

1,4,5,8-Tetramethoxyanthracene (TMA) serves as a crucial building block in the synthesis of macrocyclic structures due to its rigid, planar geometry and electron-donating methoxy (B1213986) groups. These characteristics make it an attractive component for creating large, well-defined molecular architectures with specific host-guest properties. rsc.orgrsc.org The anthracene (B1667546) unit, with its extended π-system, provides a large, hydrophobic, and electron-rich panel within the macrocyclic cavity, enhancing complexation capabilities. rsc.org

Synthesis of Hybridsmolecule.comarenes Incorporating Anthracene Units.rsc.orgrsc.orgresearchgate.net

An important application of this compound is in the synthesis of hybrid[n]arenes, which are macrocycles composed of different aromatic units. Specifically, it has been used to create hybrid tandfonline.comarenes through a one-pot acid-catalyzed condensation reaction with 1,3-dimethoxybenzene (B93181) and formaldehyde (B43269). rsc.orgrsc.org This reaction yields C2h-symmetric macrocycles where the anthracene units are arranged in parallel. rsc.orgrsc.org

Initial attempts to form homo-macrocycles solely from this compound and paraformaldehyde resulted in undefined polymeric products, indicating that such structures are not thermodynamically favored under the reaction conditions. rsc.org However, when combined with a benzene-based building block like 1,3-dimethoxybenzene, the formation of macrocyclic products becomes feasible. rsc.org This approach allows for the creation of hybrid structures that combine the properties of different aromatic systems. rsc.orgresearchgate.net

The synthesis typically involves reacting this compound and 1,3-dimethoxybenzene with formaldehyde in the presence of trifluoroacetic acid (TFA) as a catalyst. rsc.orgrsc.org This method has successfully produced two different C2h-symmetric hybrid tandfonline.comarenes, which differ in the substitution pattern at the anthracene units. rsc.orgrsc.org X-ray analysis has confirmed the parallel arrangement of the anthracene units within these macrocycles, with an interplanar distance of approximately 4.8 Å. rsc.orgrsc.org

| Reactants | Catalyst/Solvent | Product | Key Structural Feature |

| This compound, 1,3-Dimethoxybenzene, Formaldehyde | TFA/DCE | Hybrid tandfonline.comarenes | Parallel arrangement of anthracene units |

Cavity Tuning and Functionalization through Post-Macrocyclization Reactions.rsc.org

A key advantage of using this compound in macrocycle synthesis is the potential for post-synthetic modification to tune the cavity size and shape. rsc.org The initially formed hybrid tandfonline.comarene possesses a narrow cavity due to the parallel orientation of the anthracene faces. rsc.org This cavity can be expanded through a Diels-Alder reaction. rsc.org

For instance, the reaction of the hybrid tandfonline.comarene with benzyne (B1209423), generated in situ from benzene-diazonium-2-carboxylate, results in a macrocycle with an expanded cavity. rsc.org This modification alters the host-guest properties of the macrocycle, enabling it to selectively complex and solubilize guests like pyridinium (B92312) iodide in chloroform. rsc.org This demonstrates the "tunable" nature of these anthracene-containing macrocycles, allowing for the rational design of receptors for specific molecules. rsc.orgnih.gov

Intermolecular Interactions and Self-Assembly Processes.benchchem.com

The molecular structure of this compound facilitates various intermolecular interactions that drive self-assembly processes. These interactions are fundamental to its use in supramolecular chemistry and materials science.

π-π Stacking Interactions in Molecular Aggregates.benchchem.comwpmucdn.com

The planar aromatic core of this compound promotes π-π stacking interactions, which are a significant driving force in the formation of molecular aggregates. wpmucdn.com In the solid state, molecules of this compound arrange in columns, with adjacent molecules stacked in alternating directions. researchgate.net This type of interaction is crucial for the organization of molecules in crystals and other ordered structures. wpmucdn.comnih.gov The strength of these interactions can influence the electronic and photophysical properties of the resulting materials. wpmucdn.com

Contribution of Hydrogen Bonding in Molecular Interactions.benchchem.comnih.gov

While π-π stacking is a dominant interaction, hydrogen bonding can also play a role in the molecular interactions of this compound and its derivatives. The methoxy groups, while not strong hydrogen bond donors or acceptors, can participate in weak C-H···O interactions. nih.gov In more complex systems derived from or incorporating this compound, the introduction of other functional groups can lead to more significant hydrogen bonding networks, further directing the self-assembly process. iucr.org

Integration into Metal-Organic Frameworks (MOFs).scispace.com

Derivatives of this compound have been utilized as organic linkers in the construction of metal-organic frameworks (MOFs). scispace.com MOFs are crystalline porous materials with high surface areas and tunable structures, making them promising for applications in gas storage, separation, and catalysis. rsc.org

A tetracarboxylic acid derivative, 5,5′-(2,3,6,7-tetramethoxyanthracene-9,10-diyl)diisophthalic acid (H4LOMe), has been used to synthesize a series of five coordination polymers with different transition metals (Mn, Ni, Cd, Co, Zn). scispace.com These MOFs exhibit a range of topologies, from 2D layers to complex 3D frameworks. scispace.com For example, the manganese-based MOF forms a 2D network that is further assembled into a 3D supramolecular structure through π-π stacking interactions. scispace.com The cobalt and zinc-based MOFs possess 3D open frameworks with a rare 3-nodal (4,4,4)-connected network. scispace.com

| Metal Ion | Resulting MOF Topology | Notable Property |

| Mn | 2D (4,4) network assembled into 3D structure via π-π stacking | Magnetic exchange coupling, Blue fluorescence |

| Ni | 3D fsc topology | Magnetic exchange coupling |

| Cd | 3D PtS network | Blue fluorescence |

| Co | 3D (4,4,4)-connected nou network | - |

| Zn | 3D (4,4,4)-connected nou network | Blue fluorescence |

Applications in Advanced Materials Science and Organic Electronics Research

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The semiconducting and luminescent nature of 1,4,5,8-tetramethoxyanthracene makes it a candidate for application in both OLEDs and OFETs. Its rigid, planar aromatic structure facilitates molecular interactions crucial for the performance of these devices.

The four methoxy (B1213986) groups on the anthracene (B1667546) skeleton act as electron-donating groups, which significantly influence the compound's electronic properties and enhance its luminescence. Research has shown that incorporating this compound into larger, more rigid molecular systems can lead to a substantial increase in the quantum yield of emission. rsc.orgrsc.org For instance, when used as a building block for hybrid rsc.orgarenes, the resulting macrocycle exhibits a higher emission quantum yield compared to the monomeric anthracene unit, a phenomenon attributed to the rigidified structure that minimizes non-radiative decay pathways. rsc.orgrsc.org

The compound's inherent photophysical properties, which involve the absorption of light and subsequent electronic transitions, are fundamental to its role in OLEDs. Studies have indicated that its inclusion in polymer matrices can improve the color purity and brightness of OLED devices.

The utility of this compound in high-performance devices stems from its dual role as a luminescent material and an organic semiconductor. Its favorable semiconducting properties allow for its use in the active layers of OFETs, contributing to improved electrical characteristics and device stability. By modifying the anthracene core, researchers can fine-tune the electronic properties to optimize device performance. The synthesis of macrocycles and polymers from this building block demonstrates a strategy toward creating materials with enhanced and predictable properties for advanced electronic applications. rsc.orgrsc.orgnih.gov

Organic Photovoltaics (OPVs)

The application of this compound extends to the field of organic photovoltaics, where its electronic and absorption properties are highly advantageous.

Chemical Sensing Platforms

The inherent fluorescence and electronic characteristics of this compound make it a suitable candidate for the development of chemical sensors. The anthracene unit's fluorescence provides a detectable signal that can be modulated by interactions with other molecules.

This principle was demonstrated in a study where this compound was used to construct a macrocyclic hybrid rsc.orgarene. rsc.orgrsc.org This larger molecule, featuring an electron-rich cavity, was capable of selectively complexing and solubilizing pyridinium (B92312) iodide in chloroform. rsc.orgrsc.org The detection of this complexation event is facilitated by changes in the fluorescent properties of the anthracene units, showcasing a practical application in selective chemical sensing.

| Feature | Observation in TMA-based Systems | Relevance to Sensing |

| Fluorescence | Inherent fluorescence of the anthracene core. rsc.org | Provides a signal for detecting binding events. |

| Molecular Interactions | Forms complexes with specific molecules (e.g., pyridinium iodide). rsc.org | Enables selectivity for target analytes. |

| Electronic Properties | Unique electronic properties allow for interaction with other molecules. | Underpins the mechanism of sensor response. |

Building Blocks for π-Conjugated Polymers and Small Molecules

Perhaps one of the most significant roles of this compound in materials science is its function as a versatile and foundational building block. researchgate.net It serves as a precursor for a variety of functionalized anthracene derivatives, π-conjugated polymers, and complex small molecules. researchgate.nettandfonline.comtandfonline.com

Its utility is prominently highlighted in the synthesis of 1,4,5,8-anthracenetetrone. tandfonline.comtandfonline.com This transformation is achieved through the oxidation of this compound and yields an electron-deficient molecule that is itself a valuable building block for n-type semiconductors. tandfonline.com This conversion underscores the adaptability of the TMA core for creating materials with opposing electronic characteristics.

Furthermore, this compound is a key starting material for synthesizing larger, structurally defined macrocycles like hybrid rsc.orgarenes through reactions with formaldehyde (B43269) and other aromatic units. rsc.orgrsc.org These syntheses demonstrate its role in constructing complex supramolecular structures with tunable cavities and enhanced photophysical properties. rsc.orgrsc.org The ability to use TMA to build larger, ordered π-conjugated systems is critical for developing new generations of electronic materials with predictable and superior properties. nih.govresearchgate.net

| Precursor Compound | Synthetic Transformation | Resulting Product/System | Application of Product |

| This compound | Oxidation (e.g., with ceric ammonium (B1175870) nitrate) tandfonline.com | 1,4,5,8-Anthracenetetrone tandfonline.com | Building block for π-conjugated compounds and n-type semiconductors. tandfonline.com |

| This compound | Condensation with formaldehyde and 1,3-dimethoxybenzene (B93181) rsc.orgrsc.org | Hybrid rsc.orgarenes rsc.orgrsc.org | Enhanced luminescence, chemical sensing. rsc.orgrsc.org |

| This compound | Used as a foundational unit | Functionalized anthracene derivatives | Intermediates for organic electronics and Diels-Alder reactions. |

Electrochemical Energy Storage Applications

The structural characteristics of this compound make it a valuable precursor for the synthesis of electroactive materials with potential applications in energy storage systems. Its anthracene core provides a rigid and planar framework, while the methoxy groups can be converted into redox-active carbonyl groups. This transformation is key to its use in the development of organic electrode materials for rechargeable batteries.

Precursor for Active Materials in Rechargeable Batteries (e.g., Zinc-Ion Batteries)

A significant application of this compound in advanced materials science is its role as a starting material for the synthesis of cathode materials for aqueous zinc-ion batteries (AZIBs). nih.govnih.gov These batteries are considered a promising alternative to lithium-ion batteries for large-scale energy storage due to the high safety, low cost, and abundance of zinc. nih.govoaepublish.com Organic compounds containing carbonyl groups, such as quinones, are particularly promising as cathode materials for AZIBs because they can reversibly interact with zinc ions. acs.orgiyte.edu.tr

This compound can be oxidized to form 1,4,5,8-anthracenetetrone, a quinone-based molecule with multiple redox-active carbonyl groups. tandfonline.comtandfonline.com This derivative has been investigated as a cathode material in aqueous zinc-ion batteries. acs.org

Detailed Research Findings:

Research has demonstrated the electrochemical performance of 1,4,5,8-anthracenetetrone, the monomer derived from this compound, as a cathode in aqueous zinc-ion batteries. acs.org In these systems, the carbonyl groups of the anthracenetetrone act as the active sites for the electrochemical reaction. acs.org

However, small molecule quinones like 1,4,5,8-anthracenetetrone can suffer from issues such as dissolution in the aqueous electrolyte, which can lead to poor cycling stability. acs.orgiyte.edu.tr To address this, researchers have explored the polymerization of quinone-based monomers. For instance, a redox-active porous organic polymer (rPOP) was synthesized using 1,4,5,8-anthracenetetrone. acs.orgiyte.edu.tr This polymer, benefiting from its porous structure and conjugated backbone, exhibited significantly improved performance compared to the monomer. acs.orgiyte.edu.tr

The electrochemical performance of the 1,4,5,8-anthracenetetrone monomer was tested in a 1 M ZnSO₄ electrolyte. acs.org Cyclic voltammetry revealed oxidation peaks at approximately 1.09 V and 1.22 V, and reduction peaks at 0.48 V, 0.74 V, and 0.95 V, which are indicative of the redox reactions of the quinone moieties. acs.org While showing redox activity, the monomer exhibited lower specific capacities and rate performance compared to its polymerized form. acs.org The issue of solubility of its discharged product was identified as a contributing factor to its limited cycling stability. acs.org

The following table summarizes the electrochemical performance of the cathode material derived from this compound in an aqueous zinc-ion battery.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Specific Capacity | 57 mAh g⁻¹ | at 0.1 A g⁻¹ | acs.org |

| Specific Capacity | 48 mAh g⁻¹ | at 0.2 A g⁻¹ | acs.org |

| Specific Capacity | 31 mAh g⁻¹ | at 0.5 A g⁻¹ | acs.org |

| Specific Capacity | 28 mAh g⁻¹ | at 1.0 A g⁻¹ | acs.org |

| Capacity Retention | 82% | after 1000 cycles at 1.0 A g⁻¹ | acs.org |

Computational and Theoretical Investigations of 1,4,5,8 Tetramethoxyanthracene

Quantum Chemical Methodologies for Electronic Structure Prediction

Quantum chemical calculations are fundamental to understanding the behavior of 1,4,5,8-tetramethoxyanthracene. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polycyclic aromatic hydrocarbons (PAHs) and their derivatives due to its favorable balance of accuracy and computational cost. nih.govscispace.com DFT methods are used to calculate the ground-state electronic structure, optimized geometry, and thermodynamic properties of molecules. scispace.comnih.gov In this framework, the total energy of the system is determined as a functional of the electron density, rather than the more complex many-electron wavefunction. scispace.com

For molecules like TMA, DFT calculations are crucial for predicting key electronic parameters. The electron-donating methoxy (B1213986) groups (-OCH₃) at the 1,4,5,8-positions significantly influence the electronic properties of the anthracene (B1667546) core. DFT calculations can quantify this effect, showing that these substituents raise the energy of the Highest Occupied Molecular Orbital (HOMO), which is a key factor in favoring hole transport capabilities essential for semiconductor applications.

Commonly used functionals for such studies include hybrid functionals like B3LYP and meta-GGA functionals like M06-2X, often paired with basis sets such as 6-31G(d) or the more extensive def2-TZVP. nih.govnih.govorgchemres.org These calculations can accurately predict molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are essential for understanding chemical reactivity and electronic behavior. nih.govorgchemres.org For instance, DFT has been successfully applied to model the interaction between anthracene and carbon nanotubes, predicting thermodynamic parameters that suggest spontaneous adsorption. orgchemres.org

Table 1: Representative Functionals Used in DFT Studies of Aromatic Systems

| Functional Type | Example(s) | Typical Application |

|---|---|---|

| Hybrid GGA | B3LYP | General purpose, geometry optimization, thermochemistry nih.gov |

| Meta-GGA | M06-2X | Good for main-group thermochemistry, noncovalent interactions nih.gov |

This table provides examples of DFT functionals and their common applications in computational studies of aromatic molecules.

To investigate the behavior of this compound upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the most widely employed method. rsc.orgchemrxiv.org TD-DFT extends the principles of DFT to electronic excited states, allowing for the calculation of vertical excitation energies, absorption spectra, and other properties related to electronic transitions. chemrxiv.orgohio-state.edu

The method works by calculating the linear response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light. ohio-state.edu This allows for the identification of excited states and the determination of their energies and oscillator strengths, which correspond to the intensity of absorption bands in a UV-Vis spectrum. For many organic molecules, TD-DFT can predict vertical excitation energies with a typical accuracy of about 0.3 eV. chemrxiv.orgohio-state.edu

In the context of TMA, TD-DFT would be used to understand its photophysical properties. The calculations can reveal the nature of the electronic transitions, for example, whether they are localized on the anthracene core (π→π* transitions) or involve charge transfer character. This information is critical for designing materials for applications in organic light-emitting diodes (OLEDs) and sensors. Visualization techniques for TD-DFT results can further illustrate how electron density is rearranged upon excitation, providing a qualitative and quantitative picture of the "electron-hole" pair created during the transition. rsc.org

Molecular Dynamics Simulations

While quantum chemical methods are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems and condensed phases over time. MD simulations model the movements of atoms and molecules based on classical mechanics, using force fields to describe the potential energy of the system. nih.gov

For a compound like this compound, MD simulations can provide insights into several key areas:

Crystal Packing and Morphology: Simulating the crystalline state of TMA can help understand its packing structure, which is crucial for charge transport in organic semiconductors.

Intermolecular Interactions: MD can quantify non-covalent interactions, such as π-π stacking and van der Waals forces, between TMA molecules in a solid or liquid state.

Mechanical Properties: By applying stress or strain to a simulated crystal, MD can be used to predict mechanical properties like bulk modulus and shear modulus, which is a technique applied to related complex molecules. nih.gov

Solvation and Miscibility: MD simulations can model how TMA interacts with solvents or mixes with other materials, such as polymers in a composite material. nih.gov

For example, MD simulations on related energetic materials have been used to predict solubility parameters and evaluate miscibility with other components, a technique directly applicable to formulations involving TMA. nih.gov

Prediction of Electronic Properties and Reactivity

Computational methods are instrumental in predicting the specific electronic properties and chemical reactivity of this compound, guiding its synthesis and application.

The efficiency of charge transport in organic semiconductor materials is governed by Marcus theory, which depends on two key parameters: the charge transfer integral (also known as electronic coupling) and the reorganization energy. unesp.brnycu.edu.tw

Charge Transfer Integral (J): This parameter quantifies the electronic coupling between adjacent molecules. A larger value indicates stronger coupling and facilitates faster charge hopping. It is highly sensitive to the distance and orientation between molecules, meaning it is directly affected by the material's crystal packing. unesp.brnycu.edu.tw

Reorganization Energy (λ): This is the energy required to distort the geometry of a molecule and its surrounding environment when it accepts or loses an electron. It has two components: an internal part (molecular relaxation) and an external part (polarization of the surrounding medium). A lower reorganization energy is desirable for efficient charge transport, as it represents a smaller energetic barrier for the charge to overcome. unesp.brarxiv.org

Computational tools can calculate both parameters. The reorganization energy is typically calculated using DFT by optimizing the geometries of the molecule in both its neutral and charged states. scm.com The charge transfer integral can also be derived from quantum chemical calculations on molecular dimers. github.io Studies on substituted anthracenes have shown that while the HOMO and LUMO are localized on the anthracene core, bulky substituents can increase the distance between molecules, thereby reducing the charge-transfer integral and lowering charge mobility. nycu.edu.tw The methoxy groups of TMA, while electronically beneficial, would also influence these packing-dependent parameters.

Table 2: Factors Influencing Charge Transport Properties

| Parameter | Description | Desired Value for High Mobility |

|---|---|---|

| Charge Transfer Integral (J) | Electronic coupling between adjacent molecules. | High |

This table summarizes the key parameters from Marcus theory that dictate charge mobility in organic materials.

The reactivity of anthracene and its derivatives is intrinsically linked to the aromaticity of its three fused rings. researchgate.net In an unsubstituted anthracene molecule, the central ring is less aromatic than the two terminal naphthalene-like fragments would be if isolated. Consequently, reactions that restore aromaticity to the terminal rings are favored. researchgate.net

This preference is also explained by Frontier Molecular Orbital (FMO) theory. For unsubstituted anthracene, the largest coefficients of the HOMO are located at the 9 and 10 positions. researchgate.net Since many reactions are orbitally controlled, electrophiles and dienophiles preferentially attack these sites.

The introduction of four electron-donating methoxy groups at the 1,4,5,8-positions significantly alters this picture. These groups increase the electron density in the terminal rings, which can change the relative energies and orbital coefficients of the FMOs. Computational analysis of the molecular orbital coefficients of TMA would reveal the extent to which the 1,4,5,8-positions are activated towards electrophilic attack or other reactions, potentially overriding the inherent reactivity at the 9,10-positions. researchgate.net

Furthermore, computational methods can be used to analyze the aromaticity of the rings using indices such as the Nucleus-Independent Chemical Shift (NICS) or by analyzing bond lengths. This analysis helps to rationalize the thermodynamic driving forces behind its chemical reactions.

Mechanistic Studies of Chemical Reactions

Computational studies have been instrumental in mapping the reaction landscapes of this compound. Theoretical models can predict the transition state energies and reaction pathways for various transformations, including cycloadditions and electrophilic substitutions. researchgate.net These investigations help in understanding the underlying factors that govern the speed and outcome of reactions, such as entropic and enthalpic contributions to the activation energy. wur.nl

A significant focus of computational work on substituted anthracenes has been to unravel the principles of regioselectivity. The natural inclination for electrophilic and cycloaddition reactions of anthracene to occur at the central 9,10-positions is well-documented. researchgate.netresearchgate.net This preference is governed by both thermodynamic factors, related to maximizing aromatic stabilization energy in the transition state, and kinetic factors, reflected in the molecular orbital coefficients. researchgate.net

However, the substitution pattern of this compound introduces a fascinating deviation from this rule. The four electron-donating methoxy groups (-OCH₃) on the terminal rings significantly alter the electronic distribution of the anthracene core. researchgate.net Computational analyses, including Frontier Molecular Orbital (FMO) theory, have been pivotal in explaining and predicting the regioselectivity of its reactions. nih.gov

Diels-Alder Reactions: In Diels-Alder reactions, the methoxy groups function as electron-donating groups (EDGs), which enhance the diene character of the anthracene system. Detailed computational studies have demonstrated that by installing electron-donating substituents on the terminal rings, the regioselectivity of the Diels-Alder reaction can be shifted. researchgate.net While reactions often favor the 9,10-adducts due to steric and electronic effects, strategic placement of EDGs can activate the terminal rings, making 1,4-cycloaddition a competing and sometimes favored pathway. researchgate.netnih.gov This allows for a delicate calibration of regioselectivity by modulating the electron-donating strength of the substituents. researchgate.netresearchgate.net For example, in the synthesis of triptycene (B166850) trisquinone, this compound is used as the diene in a Diels-Alder reaction, a process that has been rationalized with the aid of computational studies. researchgate.net

Electrophilic Substitution: Similarly, in electrophilic aromatic substitutions, the general preference for the central ring of anthracene can be overridden. researchgate.net For instance, the bromination of an anthracene derivative with electron-donating groups at the 1 and 5 positions was found to occur exclusively at the terminal A ring, a result supported by computational analysis. researchgate.net This atypical regioselectivity highlights the powerful directing effect of the methoxy substituents in this compound, guiding incoming electrophiles to the terminal rings.

| Reaction Type | Typical Regioselectivity (Unsubstituted Anthracene) | Observed/Predicted Regioselectivity (1,4,5,8-Tetramethoxy-substituted) | Governing Factors (Elucidated by Computation) | Computational Method |

|---|---|---|---|---|

| Diels-Alder Cycloaddition | 9,10-positions (Central Ring) | Competing 1,4- and 9,10-cycloaddition. researchgate.netnih.gov Regioselectivity can be tuned. researchgate.net | Electron-donating methoxy groups activate terminal rings, altering molecular orbital coefficients and transition state energies. researchgate.net | FMO Analysis, DFT. researchgate.netnih.gov |

| Electrophilic Aromatic Substitution | 9,10-positions (Central Ring) | Terminal Rings (e.g., ortho-para to methoxy groups). researchgate.net | Strong directing effect of electron-donating methoxy groups overrides inherent reactivity of the central ring. researchgate.net | DFT. researchgate.net |

Structure-Property Relationship Modeling and Prediction

Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the properties of chemical compounds based on their molecular structure. unimore.itmdpi.commdpi.com These models use calculated molecular descriptors—numerical values that quantify different aspects of a molecule's topology, geometry, and electronic structure—to build a correlative relationship with an experimental property. unimore.it

For this compound and its derivatives, computational modeling plays a key role in establishing these relationships. DFT and other quantum chemical methods are used to calculate descriptors that are then correlated with macroscopic properties. unimore.itmit.edu

Aromaticity and Reactivity: The methoxy groups in this compound have a profound impact on its fundamental properties. Nucleus-Independent Chemical Shift (NICS) calculations, a computational method to assess aromaticity, have shown that the electron-donating methoxy groups can disrupt π-conjugation, thereby reducing the aromaticity of the anthracene core. This structural feature, in turn, influences its reactivity in reactions like the Diels-Alder cycloaddition.

Electrochemical Properties and Stability: The structure of this compound serves as a precursor to other electroactive compounds, such as 1,4,5,8-anthracenetetrone. tandfonline.com Computational studies have predicted that this tetrone is the most stable among anthracenetetrone isomers. tandfonline.com Furthermore, its electronic properties, such as the Lowest Unoccupied Molecular Orbital (LUMO) level, make it suitable as an electron-accepting material. DFT calculations combined with experimental methods like cyclic voltammetry have been used to study the redox potentials of related quinone systems, revealing a trade-off between redox potential and other functionalities like CO₂ capture strength. researchgate.net

Properties of Derived Materials: The unique, rigid, and three-dimensional structure of triptycene, which can be synthesized from this compound, imparts special properties to polymers. researchgate.netresearchgate.net QSPR principles are applied to understand how the inclusion of this structural motif influences the properties of advanced materials. For instance, Density Functional Theory and Monte Carlo simulations have been used to confirm the formation of "ionic highways" in triptycene-based polymers, which facilitate high anion conductivity for applications in fuel cells. mit.edu The high fractional free volume and poor chain-packing ability conferred by the bulky triptycene structure have also been correlated with high gas permeability in polymers designed for gas separation membranes. researchgate.net

| Compound/Derivative | Structural Feature | Predicted/Modeled Property | Application/Implication | Computational Method |

|---|---|---|---|---|

| This compound | Four electron-donating methoxy groups | Reduced aromaticity, enhanced diene character. | Altered reactivity in Diels-Alder reactions. | NICS Calculations. |

| 1,4,5,8-Anthracenetetrone | Four electron-withdrawing ketone groups | High thermodynamic stability, low LUMO energy. tandfonline.com | N-type semiconductors, green battery electrodes. tandfonline.com | DFT. tandfonline.com |

| Pyrazolium Cross-linked Poly(triptycene ether sulfone) | Rigid triptycene backbone with delocalized cationic charges | Formation of "ionic highways" for high anion transport. mit.edu | High-performance anion exchange membranes for fuel cells. mit.edu | DFT, Monte Carlo simulations. mit.edu |

| Pentiptycene-containing Polyimides | Rigid, bulky pentiptycene structure | High fractional free volume, poor chain packing. researchgate.net | High permeability gas separation membranes. researchgate.net | Structure-property correlations. researchgate.net |

Spectroscopic and Structural Characterization Techniques in Research on 1,4,5,8 Tetramethoxyanthracene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for confirming the identity and purity of 1,4,5,8-tetramethoxyanthracene by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. Research studies utilize high-field instruments, with frequencies of 600 MHz for ¹H and 151 MHz for ¹³C, to achieve detailed spectral resolution. tandfonline.com

¹H NMR Analysis for Proton Environments

Due to the molecule's C₂h symmetry, the ¹H NMR spectrum of this compound is relatively simple. The four methoxy (B1213986) groups are chemically equivalent, as are the two pairs of aromatic protons. This results in a distinct set of signals that confirm the symmetrical substitution pattern.

Aromatic Protons (H-2, H-3, H-6, H-7): The four protons on the central anthracene (B1667546) core are chemically equivalent and typically appear as a singlet in the aromatic region of the spectrum.

Aromatic Protons (H-9, H-10): The two protons at the 9 and 10 positions of the anthracene core are also equivalent and appear as a distinct singlet, often at a different chemical shift from the other aromatic protons.

Methoxy Protons (-OCH₃): The twelve protons of the four equivalent methoxy groups give rise to a single, sharp singlet.

In studies of hybrid tandfonline.comarenes incorporating the this compound unit, the signals are shifted due to the macrocyclic structure, but still reflect the underlying symmetry. rsc.org For instance, in one such macrocycle, the methoxy protons appear as distinct singlets at δ 3.74 and 3.54 ppm, while the aromatic protons of the anthracene unit appear at δ 8.44 ppm. rsc.org

Interactive Table: Representative ¹H NMR Data for a Macrocycle Containing a this compound Unit

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Reference |

|---|---|---|---|

| Aromatic H (Anthracene) | 8.44 | Singlet | rsc.org |

| Methoxy H (-OCH₃) | 4.00 | Singlet | rsc.org |

| Methoxy H (-OCH₃) | 3.74 | Singlet | rsc.org |

| Methoxy H (-OCH₃) | 3.54 | Singlet | rsc.org |

¹³C NMR Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Attached Proton Test (APT) or similar experiments are used to distinguish between quaternary carbons (C) and carbons bonded to protons (CH). tandfonline.com The symmetry of this compound simplifies the spectrum, with fewer signals than the total number of carbon atoms.

Methoxy Carbons (-OCH₃): A signal appears in the typical region for methoxy carbons, around 55-62 ppm.

Aromatic Carbons (CH): Signals corresponding to the protonated aromatic carbons are observed.

Aromatic Carbons (Quaternary): Signals for the non-protonated carbons of the anthracene core, including those bonded to the methoxy groups, are also present.

In a hybrid tandfonline.comarene structure, the ¹³C NMR signals for the this compound unit were identified at δ 147.9 (C), 125.4 (C), 121.1 (CH), and 61.9 (-OCH₃) ppm. rsc.org

Interactive Table: Representative ¹³C NMR Data for a Macrocycle Containing a this compound Unit

| Assignment | Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| Aromatic C (Quaternary) | 147.9 | rsc.org |

| Aromatic C (Quaternary) | 125.4 | rsc.org |

| Aromatic CH | 121.1 | rsc.org |

| Methoxy C (-OCH₃) | 61.9 | rsc.org |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is characteristic of a substituted anthracene chromophore. It exhibits fine-structured absorption bands in the UV and visible regions, which correspond to π-π* electronic transitions within the aromatic system. A comparative study between the monomeric this compound and a hybrid tandfonline.comarene macrocycle containing this unit revealed that the energies and intensities of the absorption bands remain largely similar when scaled to the same number of chromophores. rsc.orgrsc.org This indicates that incorporation into the macrocycle does not significantly perturb the electronic ground state of the anthracene unit.

Fluorescence Emission Spectroscopy

This compound is a fluorescent compound, a property stemming from its extended π-conjugated system. Following excitation with UV light, it relaxes to the ground state by emitting photons at a longer wavelength (a phenomenon known as Stokes Shift). Research has shown that the emission properties can be significantly influenced by the molecular environment. rsc.orgrsc.org When this compound is incorporated as a building block into a more rigid macrocyclic structure, its quantum yield of emission is enhanced compared to the free monomer. rsc.org This increase is attributed to the rigid structure of the hybrid tandfonline.comarene, which restricts non-radiative decay pathways and favors fluorescence. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific full spectrum for this compound is not detailed in the surveyed literature, data from closely related derivatives like 2-acyl-1,4,9,10-tetramethoxyanthracenes can be used to predict the characteristic absorption bands. koreascience.kr The key expected vibrations for this compound would include:

C-H Stretching (Aromatic): Weak to medium bands appearing just above 3000 cm⁻¹.

C-H Stretching (Aliphatic): Medium bands from the methoxy groups, typically in the 2950-2850 cm⁻¹ region. koreascience.kr

C=C Stretching (Aromatic): Multiple sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-O Stretching (Aryl-Alkyl Ether): Strong, characteristic bands. The asymmetric stretch typically appears around 1275-1200 cm⁻¹, and the symmetric stretch appears around 1075-1020 cm⁻¹. koreascience.kr

Interactive Table: Expected IR Absorption Regions for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Weak-Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2950-2850 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Variable |

| Asymmetric C-O-C Stretch | 1275-1200 | Strong |

| Symmetric C-O-C Stretch | 1075-1020 | Strong |

X-ray Crystallography for Solid-State Molecular Structure Elucidation

Single-crystal X-ray crystallography provides the definitive, unambiguous structure of this compound in the solid state. Studies reveal that the molecule is centrosymmetric and highly planar. The crystal structure consists of individual molecules packed in columns that run parallel to the b-axis of the unit cell.

A detailed analysis shows an average deviation from the least-squares plane through all non-hydrogen atoms of just 0.064 Å. The bond lengths within the aromatic rings range from 1.347(2) to 1.440(2) Å. A notable feature is a slight tilt in the methoxy groups, which bend towards each other along the length of the molecule, likely due to intramolecular steric interactions between the methyl hydrogens and the nearest aromatic hydrogens. X-ray analysis has also been performed on the dimer cation radical of this compound to understand the changes in bond lengths upon electron removal. marquette.edu

Interactive Table: Key Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₈O₄ | |

| Symmetry | Centrosymmetric | |

| Average Deviation from Mean Plane | 0.064 Å | |

| Aromatic C-C Bond Length Range | 1.347(2) – 1.440(2) Å | |

| Me-O Bond Distances | 1.418(2) Å and 1.419(2) Å | |

| Crystal Packing | Columns parallel to b-axis |

Analysis of Molecular Geometry and Packing

X-ray crystallography is a primary tool for determining the precise three-dimensional arrangement of atoms in this compound. Studies have revealed that in its solid state, the molecule is centrosymmetric and planar. iucr.orgresearchgate.net The non-hydrogen atoms show a mean deviation of 0.064 Å from the least-squares molecular plane. iucr.orgresearchgate.net The crystal structure consists of these planar molecules arranged in columns parallel to the monoclinic b-axis, with adjacent columns having alternating stacking directions. iucr.orgresearchgate.net

The bond lengths within the aromatic rings vary from 1.347(2) to 1.440(2) Å. iucr.orgresearchgate.net The methoxy groups exhibit a notable tilt, bending towards each other along the length of the molecule, with facing MeO-φ angles of 113.85(13)° and 114.16(13)°. iucr.org This distortion from the ideal 120° for aromatic ring angles is likely due to packing effects in the solid state. iucr.org There are no unusually short intermolecular contacts, indicating that the packing is governed by standard van der Waals interactions. iucr.orgiucr.org

| Crystal Data for this compound | |

| Molecular Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.1715 (9) |

| b (Å) | 5.9994 (5) |

Structural Changes Upon Redox Processes (e.g., Cation Radicals)

The removal of an electron from this compound to form a cation radical induces significant changes in its molecular structure. X-ray crystallographic analysis of the dimer cation radical of this compound has been instrumental in delineating the effect of electron removal on bond lengths. marquette.edu The formation of cation radicals is a key aspect of its chemistry, relevant to its potential applications in organic electronics where understanding charge transport mechanisms is crucial. marquette.eduresearchgate.net The study of such cation radicals, often isolated as stable salts, provides direct evidence of how charge is distributed across the molecule and how this affects the geometric parameters. researchgate.net

Advanced Transient Spectroscopic Methods for Excited States

To understand the behavior of this compound following photoexcitation, researchers employ a suite of advanced transient spectroscopic techniques capable of resolving events on extremely short timescales.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (fs-TAS) spectroscopy is a powerful method used to study the dynamics of photogenerated excited states. nd.edursc.org This technique uses a "pump" laser pulse to excite the molecule and a subsequent "probe" pulse to measure the absorption of the transient species as a function of time delay between the two pulses. nd.edu This allows for the characterization of singlet and triplet excited states, as well as processes like inter- and intramolecular electron transfer and charge transfer complexation, which are fundamental to the applications of anthracene derivatives in materials science. nd.eduosti.gov The high temporal resolution, on the order of femtoseconds, is crucial for observing the initial steps of photochemical and photophysical events. nd.edu

Time-Resolved Upconversion Photoluminescence Spectroscopy